4-Bromo-3,5-difluoropyridine
CAS No.: 1092352-40-3
Cat. No.: VC3345839
Molecular Formula: C5H2BrF2N
Molecular Weight: 193.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092352-40-3 |
|---|---|
| Molecular Formula | C5H2BrF2N |
| Molecular Weight | 193.98 g/mol |
| IUPAC Name | 4-bromo-3,5-difluoropyridine |
| Standard InChI | InChI=1S/C5H2BrF2N/c6-5-3(7)1-9-2-4(5)8/h1-2H |
| Standard InChI Key | GUHHQICCMWFQAY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=N1)F)Br)F |
| Canonical SMILES | C1=C(C(=C(C=N1)F)Br)F |
Introduction
Chemical Identity and Basic Characteristics
4-Bromo-3,5-difluoropyridine is a halogenated pyridine derivative containing one bromine atom at the para position (C-4) and two fluorine atoms at the meta positions (C-3 and C-5) of the pyridine ring. This specific substitution pattern creates a chemical entity with distinct reactivity profiles that are highly valued in organic synthesis applications.
Identification and Nomenclature
The compound is primarily identified through several standardized chemical identifiers. Its International Union of Pure and Applied Chemistry (IUPAC) name is 4-bromo-3,5-difluoropyridine, which systematically describes the position and nature of the substituents on the pyridine ring . The compound was assigned the Chemical Abstracts Service (CAS) registry number 1092352-40-3, which serves as its unique identifier in chemical databases and literature .
Other important identifiers include:
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₅H₂BrF₂N |
| InChI | InChI=1S/C5H2BrF2N/c6-5-3(7)1-9-2-4(5)8 |
| InChIKey | GUHHQICCMWFQAY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=N1)F)Br)F |
| European Community (EC) Number | 802-619-9 |
| DSSTox Substance ID | DTXSID40653357 |
The compound is known by several synonyms including 4-bromo-3,5-difluoropyridine (standard name), 4-bromo-3,5-difluoro-pyridine, and is also referenced by its registry numbers MFCD11505879 and DTXSID40653357 .
Physical and Chemical Properties
4-Bromo-3,5-difluoropyridine possesses distinctive physicochemical properties that influence its handling, reactivity, and applications. Based on computational and experimental data, the key properties are summarized below:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 193.98 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 1.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 192.93387 Da | Computed by PubChem 2.1 |
The compound features a rigid structure with no rotatable bonds, which contributes to its stability in certain chemical environments . Its moderate lipophilicity (XLogP3-AA value of 1.7) suggests reasonable permeability through biological membranes while maintaining some water solubility, properties that are potentially valuable for pharmaceutical applications .
Structural Characteristics
The structural features of 4-bromo-3,5-difluoropyridine significantly influence its chemical behavior and reactivity patterns.
Molecular Structure
4-Bromo-3,5-difluoropyridine consists of a pyridine ring with three halogen substituents. The nitrogen atom in the pyridine ring imparts basic properties to the molecule, while the halogen substituents (one bromine and two fluorine atoms) introduce electron-withdrawing effects that modify the electronic distribution across the aromatic system .
The bromine atom at the para position (C-4) relative to the nitrogen serves as a reactive site for various chemical transformations, particularly for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . The fluorine atoms at the meta positions (C-3 and C-5) contribute to the electron-deficient nature of the pyridine ring, enhancing its reactivity toward nucleophilic substitution reactions .
Synthesis and Preparation Methods
Several synthetic approaches have been developed for the preparation of 4-bromo-3,5-difluoropyridine and related halogenated pyridines.
Direct Halogenation Methods
The synthesis of halogenated pyridines, including 4-bromo-3,5-difluoropyridine, often involves selective halogenation of appropriately substituted pyridine precursors. One approach involves bromination of 3,5-difluoropyridine using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst .
Halogen Exchange Reactions
Fluorinated pyridines can be prepared through halogen exchange reactions, where other halogen atoms (typically chlorine) are replaced with fluorine. A patent describes the preparation of difluoropyridine compounds by contacting a beta-halo-alpha- or gamma-fluoropyridine compound with potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures under anhydrous conditions .
This improved method reportedly achieves yields of up to 90% with shorter reaction times compared to previous methods that used a 50% molar excess of CsF in dimethyl sulfoxide (DMSO) at 120-125°C for about 48 hours, which only gave yields of 48-58% .
Metal-Halogen Exchange Reactions
Another approach involves metal-halogen exchange reactions. For example, 4-lithio-2,6-dibromo-3,5-difluoropyridine can be prepared from 2,4,6-tribromo-3,5-difluoropyridine through selective lithiation at the 4-position using n-butyllithium in diethyl ether at -78°C . This lithiated intermediate can then react with various electrophiles to introduce different functional groups at the 4-position.
A specific procedure described in the literature involves:
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Charging a reaction vessel with 2,4,6-tribromo-3,5-difluoropyridine and diethyl ether
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Cooling the mixture to -78°C
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Adding n-butyllithium (1.6 M solution in hexanes)
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Stirring the resulting yellow solution at -78°C for 90 minutes
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Adding an electrophile to the cooled solution
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Allowing the mixture to warm to room temperature overnight
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Workup and purification by column chromatography, recrystallization, or vacuum sublimation
Chemical Reactivity and Transformations
The reactivity of 4-bromo-3,5-difluoropyridine is primarily determined by the presence of the halogen substituents and the inherent properties of the pyridine ring.
Nucleophilic Aromatic Substitution
The fluorine atoms in 4-bromo-3,5-difluoropyridine are susceptible to nucleophilic aromatic substitution reactions due to the electron-deficient nature of the pyridine ring. This reactivity is illustrated by related compounds such as 4-(3,5-dibromophenyl)-2,3,5,6-tetrafluoropyridine, which undergoes selective substitution of fluorine atoms with phenoxide nucleophiles to form diphenoxy derivatives .
For example, the reaction of 4-(3,5-dibromophenyl)-2,3,5,6-tetrafluoropyridine with phenol in the presence of cesium carbonate in DMF at room temperature selectively replaces the fluorine atoms at positions 2 and 6, yielding 4-(3,5-dibromophenyl)-3,5-difluoro-2,6-diphenoxypyridine in 41% yield .
Cross-Coupling Reactions
Applications and Uses
4-Bromo-3,5-difluoropyridine serves as a valuable building block in organic synthesis with applications in various fields.
Pharmaceutical Intermediates
Halogenated pyridines, including 4-bromo-3,5-difluoropyridine, are important intermediates in the synthesis of pharmaceutical compounds. The presence of halogen substituents allows for further functionalization through various transformations, enabling the construction of complex molecular architectures found in drug candidates .
Materials Science Applications
Fluorinated aromatic compounds, including fluorinated pyridines, are often used in materials science due to their unique properties, such as thermal stability, hydrophobicity, and resistance to chemical degradation. These compounds can serve as building blocks for liquid crystals, electronic materials, and polymers with specialized properties .
Agrochemical Development
Research Developments and Future Perspectives
Recent research has explored new applications and synthetic methodologies related to halogenated pyridines, including compounds similar to 4-bromo-3,5-difluoropyridine.
Recent Synthetic Advances
Improvements in synthetic methodologies, particularly in fluorination and selective functionalization of pyridines, have expanded the accessibility of fluorinated pyridine derivatives. The development of milder and more selective methods for introducing fluorine atoms into aromatic rings continues to be an active area of research .
Novel Applications
Recent studies have investigated the use of halogenated pyridines with chemo-selectivity for various applications. For example, halogenated phenylpyridines have been explored for their potential in developing new materials with specific properties . The unique reactivity patterns of these compounds, particularly their selective reactivity toward different nucleophiles, make them valuable scaffolds for the construction of complex molecular architectures.
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